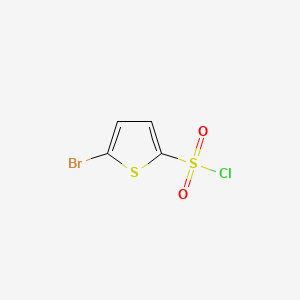

5-Bromothiophene-2-sulfonyl chloride

Vue d'ensemble

Description

5-Bromothiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C4H2BrClO2S2 and a molecular weight of 261.54 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position of the thiophene ring . It is typically a pale cream to yellow crystalline powder .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-bromothiophene. One common method is the reaction of 5-bromothiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position . The reaction is usually carried out under controlled conditions to prevent over-sulfonylation and to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions or in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Aryl or Vinyl Derivatives: Formed through coupling reactions.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

5-Bromothiophene-2-sulfonyl chloride features a bromine atom and a sulfonyl chloride group attached to a thiophene ring. This configuration imparts high reactivity, particularly as a sulfonylating agent. The compound can undergo several types of reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds. It is widely used to create:

- Sulfonamide Derivatives : Formed through reactions with amines.

- Sulfonate Esters : Resulting from reactions with alcohols.

- Aryl or Vinyl Derivatives : Obtained via coupling reactions.

The compound's ability to facilitate these transformations makes it essential in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing biologically active compounds. Notably, it has been explored for its potential as:

- Carbonic Anhydrase Inhibitors : Compounds derived from this sulfonyl chloride have shown promise as effective inhibitors of carbonic anhydrase II, which is relevant for treating conditions like glaucoma .

- Quorum Sensing Inhibitors : A derivative named QStatin (1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole) has been identified as a potent inhibitor affecting Vibrio species, showcasing its potential in combating bacterial infections .

Materials Science

The compound also finds applications in materials science. It is used in the production of specialty chemicals and materials such as polymers and dyes. Its role as a building block for functionalized thiophenes aids in developing advanced materials with tailored properties for electronic applications .

Case Studies and Experimental Findings

Several studies have documented the successful application of this compound in various synthetic methodologies:

Mécanisme D'action

The mechanism of action of 5-Bromothiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Comparaison Avec Des Composés Similaires

5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

1-Benzothiophene-3-sulfonyl chloride: Contains a benzene ring fused to the thiophene ring.

Pyridine-3-sulfonyl chloride: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 5-Bromothiophene-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the thiophene ring.

Activité Biologique

5-Bromothiophene-2-sulfonyl chloride is an organosulfur compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3BrClO2S and is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a thiophene ring. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

The biological activity of this compound primarily involves its role as a building block in the synthesis of sulfonamide derivatives. These derivatives have been studied for their potential as enzyme inhibitors, particularly targeting matrix metalloproteinases (MMPs) which are implicated in various diseases, including cancer.

Key Mechanisms:

- Enzyme Inhibition : Compounds derived from this compound have shown significant inhibitory effects on MMP-2 and MMP-9, which are critical in tumor invasion and metastasis. For instance, a derivative exhibited nanomolar inhibition against these enzymes, demonstrating its potential in cancer therapy .

- Quorum Sensing Inhibition : This compound has been identified as an inhibitor of quorum sensing in Vibrio species, affecting virulence and biofilm formation. It alters the transcriptional activity of regulatory proteins involved in these processes.

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of this compound have shown promise in inhibiting glioma cell invasion. In vitro studies demonstrated that certain sulfonamide derivatives derived from this compound significantly reduced the invasive capabilities of U87MG glioma cells without adversely affecting cell viability .

Enzyme Interaction Studies

The interaction with various enzymes has been extensively studied, revealing that these compounds can modulate enzymatic activity through competitive inhibition.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 5a | 2.3 | MMP-2 |

| 5b | 63 | MMP-9 |

| 5c | 48.4 | Cell Invasion |

This table illustrates the potency of different derivatives against MMPs, highlighting their potential therapeutic applications.

Case Studies

-

Inhibition of Glioma Cell Invasion :

A study evaluated the effects of sulfonamide derivatives on U87MG glioma cells. Among the tested compounds, one derivative (designated as 5a) showed significant inhibition of cell invasion at nanomolar concentrations, demonstrating a selective action against MMPs while maintaining low cytotoxicity . -

Quorum Sensing Modulation :

Another study focused on the role of this compound in disrupting quorum sensing mechanisms in Vibrio species. The compound's ability to bind to SmcR (a LuxR homologue) altered gene expression related to virulence factors, providing insights into its potential application as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromothiophene-2-sulfonyl chloride, and how do reaction conditions influence purity?

Methodological Answer: Two primary synthetic routes are documented:

- Route 1: Reacting bromothiophene with chlorosulfonic acid in carbon tetrachloride (CCl₄) at controlled stoichiometry (12 mmol bromothiophene, 40–60 mmol chlorosulfonic acid) yields 5-bromothiophene-2-sulfonamide intermediates, which are subsequently chlorinated .

- Route 2: Direct sulfonylation using glycinetert-butyl ester hydrochloride and triethylamine in water/dioxane solvent systems produces sulfonamide derivatives with >95% purity after purification .

Key Factors: - Excess chlorosulfonic acid improves sulfonation efficiency but may generate hazardous byproducts (e.g., HCl gas).

- Triethylamine neutralizes HCl, preventing side reactions and improving yield .

- Purity is verified via HPLC (as per specifications in ) and NMR .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm sulfonyl chloride and bromothiophene ring substitution patterns. For example, aromatic protons in the thiophene ring resonate at δ 7.2–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₄H₂BrClO₂S₂, MW 261.55) and detects isotopic patterns for bromine .

- Melting Point (MP): MP ranges (40–44°C) help identify impurities; deviations >2°C suggest incomplete purification .

- FT-IR: Sulfonyl chloride groups show characteristic S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation: The compound is corrosive (H314) and a skin sensitizer (H317). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis. Moisture exposure generates HCl gas, leading to decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives?

Methodological Answer:

- Variable Analysis: Optimize catalyst loading (e.g., Pd(II)/CuI in Sonogashira couplings) and reaction time. For example, microwaves (300 W, 60°C, 10 min) improve coupling efficiency compared to traditional heating .

- Solvent Screening: Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates, while non-polar solvents reduce side reactions .

- Statistical Design: Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) and validate reproducibility .

Q. How does modifying the sulfonamide group of this compound affect biological activity in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR): Substituting the sulfonamide with hydroxamate groups (e.g., via TFA-mediated deprotection) enhances metalloproteinase inhibition in glioma cells .

- Bioisosteric Replacement: Replacing bromine with chlorine (e.g., 5-chlorothiophene-2-sulfonyl chloride) alters lipophilicity (logP) and impacts blood-brain barrier penetration .

- In Vivo Testing: Evaluate derivatives in U87MG glioma models to correlate substituent effects (e.g., α-substituted amino acids) with antitumor activity .

Q. What catalytic systems improve efficiency in Sonogashira couplings involving this compound?

Methodological Answer:

- Catalyst Optimization: Pd(PPh₃)₂Cl₂/CuI systems in THF/triethylamine achieve 80–90% yields for ethynylthiophene derivatives. Copper-free conditions reduce side reactions but require higher Pd loading .

- Ligand Effects: Bulky ligands (e.g., triphenylphosphine) stabilize Pd intermediates, improving regioselectivity in cross-couplings .

- Microwave Assistance: Short reaction times (10 min vs. 24 h) minimize decomposition of thermally sensitive sulfonyl chlorides .

Q. How can computational modeling predict reactivity trends for this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Model transition states for sulfonamide formation using Gaussian09 at the B3LYP/6-31G(d) level. Electron-withdrawing bromine groups lower LUMO energy, accelerating nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., dioxane vs. DMF) on reaction kinetics to guide solvent selection .

Propriétés

IUPAC Name |

5-bromothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYBIEOLAFYDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370040 | |

| Record name | 5-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55854-46-1 | |

| Record name | 5-Bromo-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55854-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.